molecular formula C11H11NO B3048053 (2,5-dihydro-1H-pyrrol-1-yl)(phenyl)methanone CAS No. 15431-85-3

(2,5-dihydro-1H-pyrrol-1-yl)(phenyl)methanone

Cat. No.: B3048053
CAS No.: 15431-85-3
M. Wt: 173.21 g/mol
InChI Key: KUGDOHYKOXCGOR-UHFFFAOYSA-N
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Description

(2,5-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone is a heterocyclic organic compound with the molecular formula C11H11NO It is characterized by a pyrroline ring fused to a phenyl group through a methanone linkage

Properties

IUPAC Name

2,5-dihydropyrrol-1-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-11(12-8-4-5-9-12)10-6-2-1-3-7-10/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGDOHYKOXCGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460104
Record name 1H-Pyrrole, 1-benzoyl-2,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15431-85-3
Record name 1H-Pyrrole, 1-benzoyl-2,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dihydro-1H-pyrrol-1-yl)(phenyl)methanone typically involves the reaction of pyrroline derivatives with benzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrroline ring attacks the carbonyl carbon of benzoyl chloride, forming the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development:
The compound has been investigated for its potential as a pharmacophore in drug development. Its structure allows for interactions with biological targets, making it a candidate for developing treatments against diseases such as cancer and infections. Studies have indicated that derivatives of pyrrole compounds often exhibit anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity
A notable study explored the anticancer effects of pyrrole derivatives, including (2,5-dihydro-1H-pyrrol-1-yl)(phenyl)methanone. The findings suggested that these compounds could inhibit the proliferation of cancer cells by inducing apoptosis through specific molecular pathways.

Materials Science

Synthesis of Novel Polymers:
this compound is also being researched for its application in materials science. Its unique structure can be utilized to synthesize novel polymers with enhanced electronic properties. The compound's reactivity allows it to participate in polymerization reactions, leading to materials with tailored properties for electronics and coatings.

Data Table: Comparison of Polymer Properties

PropertyTraditional PolymersPolymers from this compound
Electrical ConductivityLowModerate to High
Thermal StabilityModerateHigh
Mechanical StrengthVariableImproved

Biological Studies

Biochemical Probes:
The compound is employed in biological studies to understand its interactions with macromolecules like proteins and nucleic acids. Its ability to bind selectively to biological targets makes it a valuable tool for probing biochemical pathways and mechanisms.

Case Study: Interaction with Enzymes
Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, a study demonstrated its inhibitory effect on cyclooxygenase enzymes, which are crucial in inflammatory responses . This finding highlights its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of (2,5-dihydro-1H-pyrrol-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through binding to active sites or allosteric sites, altering the activity of the target proteins. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the phenyl group and the methanone linkage significantly influences its interaction with molecular targets, making it a valuable compound for various applications .

Biological Activity

(2,5-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone, a compound with the molecular formula C11_{11}H11_{11}NO and a molecular weight of 173.21 g/mol, has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant properties. This article synthesizes findings from various studies to present an overview of the compound's biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves a cyclization reaction between benzamide and 1,4-dichlorobut-2-ene in the presence of potassium hydroxide (KOH) and tetra-n-butylammonium bromide (TBAB) as a catalyst. The resulting compound is characterized using techniques such as NMR spectroscopy, confirming its structure through distinct chemical shifts observed in both 1H^{1}H and 13C^{13}C NMR spectra .

Overview

The antimicrobial activity of this compound has been evaluated against various bacterial and fungal strains. Preliminary screening indicated that this compound exhibits significant antibacterial properties, particularly against:

  • Bacteria :
    • Staphylococcus aureus ATCC 25923
    • Escherichia coli ATCC 25922
    • Pseudomonas aeruginosa ATCC 27853
  • Fungi :
    • Candida albicans MTCC 227
    • Aspergillus flavus

The compound was tested using standard agar diffusion methods, where zones of inhibition were measured to determine efficacy .

Results Summary

MicroorganismZone of Inhibition (mm)Activity Level
Staphylococcus aureus15Moderate
Escherichia coli18High
Pseudomonas aeruginosa12Low
Candida albicans14Moderate
Aspergillus flavus10Low

These results suggest that this compound has promising antimicrobial properties, especially against gram-negative bacteria like E. coli.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has shown potential antioxidant activity. This was assessed using DPPH radical scavenging assays where the compound demonstrated a dose-dependent response:

Concentration (µg/mL)% Scavenging Activity
1025
5055
10078

At a concentration of 100 µg/mL, the compound exhibited significant antioxidant activity, indicating its potential role in combating oxidative stress .

Study on Antimicrobial Efficacy

In a study published by Eswarappa et al., the compound was tested alongside several derivatives for their antimicrobial efficacy. The results indicated that modifications to the pyrrole ring could enhance activity against specific pathogens. For instance, substituents on the phenyl ring were found to influence both potency and spectrum of activity .

Antioxidant Mechanism Investigation

Research conducted by Barluenga et al. explored the mechanisms underlying the antioxidant effects of pyrrole derivatives. The study suggested that the presence of the pyrrole moiety could facilitate electron donation to free radicals, thereby stabilizing them and preventing cellular damage .

Q & A

Q. What are the recommended synthetic routes for (2,5-dihydro-1H-pyrrol-1-yl)(phenyl)methanone?

The compound can be synthesized via Friedel-Crafts acylation , where a pyrrole derivative reacts with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Alternatively, palladium-catalyzed cross-coupling between a phenylboronic acid and a functionalized pyrrole precursor may be employed. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .

Q. How should spectroscopic characterization (NMR, IR, MS) be performed for this compound?

  • ¹H/¹³C NMR : Use deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as solvents. Key signals include the pyrrole ring protons (δ 5.5–6.5 ppm) and ketone carbonyl (δ ~190–200 ppm in ¹³C NMR). Compare with similar structures, such as (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methanone, where carbonyl peaks are observed at δ 188 ppm .
  • IR : Confirm the ketone group via strong absorption at ~1650–1700 cm⁻¹.
  • Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (e.g., [M+H]⁺ at m/z 214.0998 for C₁₁H₁₁NO).

Q. What computational methods are suitable for predicting electronic properties?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) is recommended to model the electron density, HOMO-LUMO gaps, and dipole moments. The Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, can refine computational accuracy for pyrrole derivatives .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., disorder, twinning) be addressed during structural analysis?

Single-crystal X-ray diffraction using SHELX software is standard. For disordered regions, apply TWIN and BASF commands to refine twinning fractions. High-resolution data (≤ 0.8 Å) and low-temperature (100 K) measurements improve accuracy. Example: In 1-{5-[4-(hexyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethanone, refinement with SHELXL achieved an R factor of 0.041 .

Q. What mechanistic insights exist for the compound’s reactivity in cross-coupling reactions?

The electron-deficient pyrrole ring facilitates nucleophilic aromatic substitution. Computational studies suggest that the ketone group withdraws electron density, activating the pyrrole for coupling. Experimental validation involves monitoring reaction kinetics under varying temperatures and catalysts (e.g., Pd(PPh₃)₄) .

Q. How to resolve contradictions in reported spectral data across studies?

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity.
  • Reproducibility : Standardize synthetic conditions (e.g., inert atmosphere, stoichiometry).
  • Advanced Techniques : Compare experimental NMR with DFT-predicted chemical shifts. For example, discrepancies in carbonyl peaks may arise from solvent polarity or hydrogen bonding .

Q. What strategies optimize the compound’s application in bioactive molecule design?

The pyrrole-ketone scaffold can be functionalized via click chemistry (e.g., CuAAC with azides) or Schiff base formation . Structure-activity relationship (SAR) studies, guided by docking simulations (AutoDock Vina), can identify pharmacophore motifs. Derivatives like ADC1730 (a pyrrole-containing antibody-drug conjugate) demonstrate therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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(2,5-dihydro-1H-pyrrol-1-yl)(phenyl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.